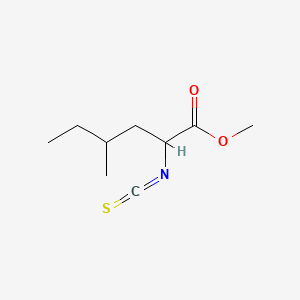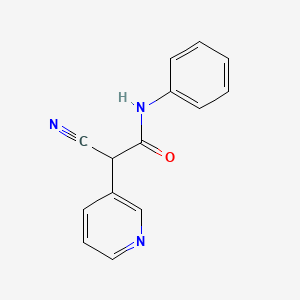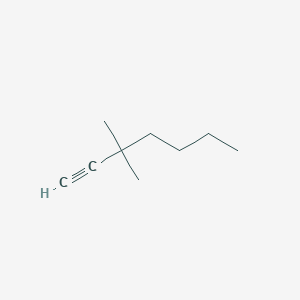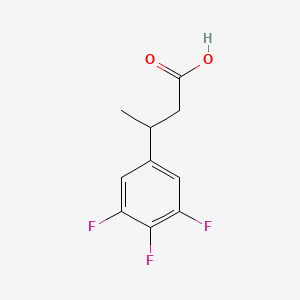
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyrazole ring substituted with two methyl groups and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. One common method includes the acylation of 1,3-dimethyl-1H-pyrazole with a pyrrolidinone derivative, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
1,3-Dimethyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Exhibits cytotoxic activity against cancer cell lines.
Uniqueness
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone is unique due to its specific combination of a pyrazole and pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-6-8(5-12(2)11-6)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13) |
Clave InChI |
NHTGMHZAZQUWMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C2CC(=O)NC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)









